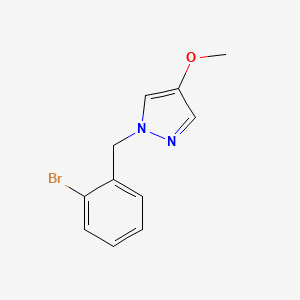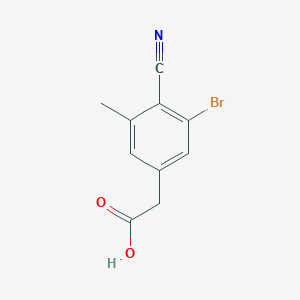
3-Bromo-4-cyano-5-methylphenylacetic acid
Overview
Description
3-Bromo-4-cyano-5-methylphenylacetic acid (3-BCMPA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of phenylacetic acid, a carboxylic acid, and is composed of a benzene ring with a bromine atom attached to the third carbon, a cyano group attached to the fourth carbon, and a methyl group attached to the fifth carbon. 3-BCMPA has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Scientific Research Applications
3-Bromo-4-cyano-5-methylphenylacetic acid has been studied for its potential applications in scientific research. It has been used as a tool for studying the structure and function of enzymes, as well as for studying the effects of drugs on the body. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of other organic compounds.
Mechanism of Action
3-Bromo-4-cyano-5-methylphenylacetic acid has been studied for its mechanism of action. It has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been found to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-4-cyano-5-methylphenylacetic acid have been studied in both animals and humans. In animals, it has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress. In humans, it has been found to have an anxiolytic effect, as well as a protective effect against the development of certain neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-4-cyano-5-methylphenylacetic acid for lab experiments include its low cost, its ease of preparation, and its relatively low toxicity. The main limitation of using 3-Bromo-4-cyano-5-methylphenylacetic acid for lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of possible future directions for the use of 3-Bromo-4-cyano-5-methylphenylacetic acid. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the laboratory. Additionally, further research could be done into its use as an anti-inflammatory or anxiolytic agent, as well as its potential use as a therapeutic agent for certain neurological disorders. Finally, further research could be done into the development of new synthesis methods for the preparation of 3-Bromo-4-cyano-5-methylphenylacetic acid.
properties
IUPAC Name |
2-(3-bromo-4-cyano-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)3-9(11)8(6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWKSUNIYFVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-5-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)
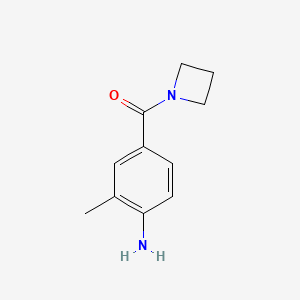
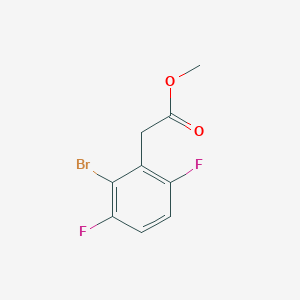
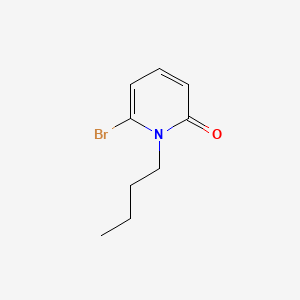
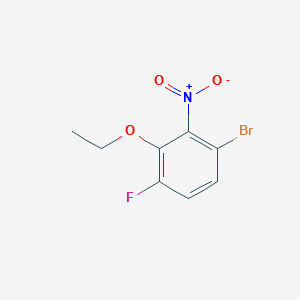



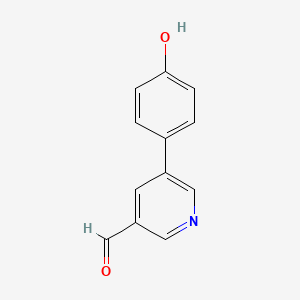

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)
